エチレンジアミン二コハク酸

概要

説明

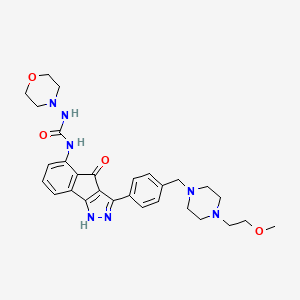

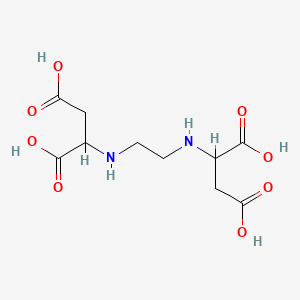

Trisodium ethylenediamine disuccinate (EDTA-3Na) is a water-soluble compound commonly used in the cosmetic industry as a chelating agent . It is also known as EDDS and is often used as a complexing agent . It forms stable water-soluble complexes with metal ions .

Synthesis Analysis

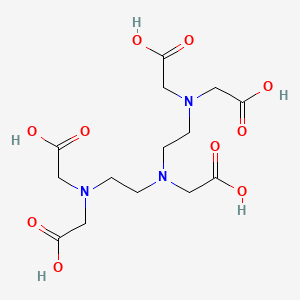

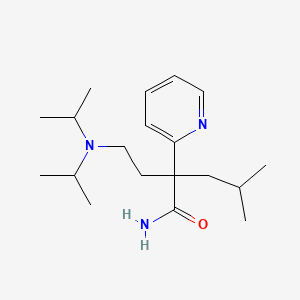

Trisodium ethylenediamine disuccinate is synthesized from ethylenediamine, sodium hydroxide, and succinic acid . The reaction involves the condensation of ethylenediamine and succinic acid, followed by the addition of sodium hydroxide to form the trisodium salt . The resulting compound is then purified to produce the final product .Molecular Structure Analysis

Trisodium ethylenediamine disuccinate is a structural isomer of EDTA . It has the same formula, but the atoms are placed in a different order . The empirical formula is C10H13N2Na3O8 .Chemical Reactions Analysis

Trisodium ethylenediamine disuccinate acts as a chelating agent . It works by binding to metal ions, such as calcium and iron, thereby preventing them from causing undesirable reactions that may impact product texture and stability .Physical And Chemical Properties Analysis

Trisodium ethylenediamine disuccinate is a solid, granular ingredient, that is highly water-soluble, with a reported water solubility of ≥ 1000 g/l (at 20° C and pH 7), and a low octanol/water partition coefficient (-4.7) .科学的研究の応用

排水処理

エチレンジアミン二コハク酸は、17β-エストラジオール(E2)などの汚染物質の光化学分解プロセスにおけるキレート剤として使用されます。 EDDS-天然モンモリロナイト(NM)複合体は、排水処理のための効率的な光触媒システムとして機能します .

土壌修復

EDDSを用いた土壌洗浄、特に汚染土壌からの銅などの重金属の抽出に関する研究が行われています。 EDDS強化洗浄のさまざまな構成が、修復プロセスを最適化するために比較されています .

農業

EDDSが植物の成長と重金属吸収に及ぼす影響が研究されています。 例えば、農業におけるEDDSの適用は、植物の重金属蓄積の時期と量に影響を与える可能性があり、これは植物修復戦略にとって重要です .

化粧品の安全性

EDDSは、化粧品製品で使用される安全性について評価されています。 EDDSは、構造異性体であるEDTAと同様に、現在の慣行および濃度において安全とみなされています .

作用機序

Target of Action

Ethylenediamine-N,N’-disuccinic acid (EDDS) is primarily a chelating agent . Its main targets are metal ions , with which it forms stable, water-soluble complexes .

Mode of Action

EDDS interacts with metal ions by forming stable water-soluble complexes . This interaction is due to the compound’s structure as an aminopolycarboxylic acid (APCA), which allows it to bind metal ions and form these complexes

将来の方向性

Trisodium ethylenediamine disuccinate is a biodegradable chelating agent that is very selective towards problematic transition metals such as copper and iron compared to calcium and magnesium . This makes it ideal in personal care formulations as it is tackling these problematic transition metals first while in the formulation, but still giving hard water control when released into water . This gives it excellent anti-oxidant properties and foam preservation in shampoos and conditioners .

生化学分析

Biochemical Properties

Trisodium ethylenediamine disuccinate plays a crucial role in biochemical reactions by forming stable complexes with metal ions. This property is particularly important in bioremediation, where it helps mobilize and remove heavy metals from contaminated environments. The compound interacts with various enzymes and proteins, including metal-dependent enzymes, by binding to metal ions and preventing their participation in catalytic processes. For example, Trisodium ethylenediamine disuccinate can inhibit the activity of metalloenzymes by chelating the metal cofactors required for their function .

Cellular Effects

Trisodium ethylenediamine disuccinate influences cellular processes by altering the availability of metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by chelating essential metal ions such as zinc, copper, and iron. This chelation can lead to changes in the activity of metal-dependent enzymes and transcription factors, ultimately impacting cellular functions. For instance, Trisodium ethylenediamine disuccinate has been shown to increase the bioavailability of heavy metals in plants, enhancing their uptake and accumulation .

Molecular Mechanism

The molecular mechanism of Trisodium ethylenediamine disuccinate involves its ability to form stable complexes with metal ions through its aminocarboxylic acid groups. This chelation process can inhibit or activate enzymes by altering the availability of metal cofactors. For example, Trisodium ethylenediamine disuccinate can inhibit the activity of metalloenzymes by binding to their metal cofactors, preventing them from participating in catalytic reactions. Additionally, the compound can influence gene expression by modulating the activity of metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trisodium ethylenediamine disuccinate can change over time due to its stability and degradation. The compound is known for its biodegradability, with a degradation period ranging from 7 to 30 days . Over time, the chelation of metal ions by Trisodium ethylenediamine disuccinate can lead to changes in cellular function, including alterations in enzyme activity and gene expression. Long-term studies have shown that the compound can enhance the uptake of heavy metals in plants, leading to increased accumulation in tissues .

Dosage Effects in Animal Models

The effects of Trisodium ethylenediamine disuccinate vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At high doses, Trisodium ethylenediamine disuccinate may exhibit toxic effects, including disruption of metal homeostasis and inhibition of essential metalloenzymes. Studies have shown that the compound can cause adverse effects on cellular function and overall health at high concentrations .

Metabolic Pathways

Trisodium ethylenediamine disuccinate is involved in various metabolic pathways, particularly those related to metal ion homeostasis. The compound interacts with enzymes and cofactors involved in metal transport and metabolism, influencing metabolic flux and metabolite levels. For example, Trisodium ethylenediamine disuccinate can affect the activity of enzymes involved in the synthesis and degradation of metal-containing compounds, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, Trisodium ethylenediamine disuccinate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and subsequently distributed to various cellular compartments. This distribution is influenced by the compound’s ability to form stable complexes with metal ions, which can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Trisodium ethylenediamine disuccinate is determined by its interactions with metal ions and cellular components. The compound can be localized to specific compartments or organelles, such as the cytoplasm, vacuoles, and cell walls, depending on its binding interactions. For example, in plant cells, Trisodium ethylenediamine disuccinate has been observed to accumulate in cell walls and vacuoles, where it forms complexes with metal ions .

特性

IUPAC Name |

(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]amino]ethylamino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZRWSNIWNFCIQ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN[C@@H](CC(=O)O)C(=O)O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051852 | |

| Record name | Ethylenediamine-N,N′-disuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20846-91-7 | |

| Record name | Ethylenediamine-N,N′-disuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20846-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylenediamine disuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020846917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine-N,N′-disuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine Disuccinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDIAMINEDISUCCINIC ACID, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WK2FGJ113 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does EDDS enhance the phytoextraction of heavy metals from contaminated soils?

A1: EDDS forms strong complexes with heavy metal ions in the soil, increasing their solubility and mobility. This enhanced mobility facilitates the uptake and translocation of heavy metals by plant roots, leading to higher accumulation in plant tissues, a process known as phytoextraction. [, , , , , , , ]

Q2: Does the effectiveness of EDDS in phytoextraction vary depending on the specific metal contaminant?

A2: Yes, the effectiveness of EDDS varies depending on the target metal. Research has shown that EDDS is particularly effective in enhancing the phytoextraction of copper (Cu) and zinc (Zn) but less effective for lead (Pb). [, , , ]

Q3: What are the implications of EDDS application on soil microbial activity?

A3: Research suggests that EDDS application, compared to traditional chelators like EDTA, has a less detrimental effect on soil microbial activity. Studies utilizing Biolog ECO MicroPlates have demonstrated that EDDS-treated soils exhibit higher substrate utilization by soil microorganisms, indicating a healthier microbial community. []

Q4: What is the molecular formula and weight of EDDS?

A4: The molecular formula of EDDS is C10H16N2O8. Its molecular weight is 292.24 g/mol.

Q5: Is there any spectroscopic data available for the characterization of EDDS and its metal complexes?

A5: Yes, Fourier Transform Infrared Spectroscopy (FTIR) has been used to characterize EDDS and its metal complexes. FTIR analysis reveals changes in the number and strength of functional groups in the solution, explaining the enhanced chelating ability of EDDS towards heavy metal ions. []

Q6: How does the performance of EDDS in removing organic pollutants compare to other methods like UV-H2O2?

A6: Studies indicate that the UV-Fenton process utilizing EDDS as a chelating agent exhibits higher efficiency in removing organic pollutants compared to UV-H2O2. For instance, the removal of Naphthenic acids (NAs) was significantly higher in the UV-EDDS-Fenton process than in UV-H2O2. []

Q7: Does the presence of organic matter or inorganic salts in water affect the effectiveness of EDDS in pollutant removal?

A7: Yes, the presence of organic matter and inorganic salts can influence the effectiveness of EDDS. Studies using EDDS in a photo-Fenton process for treating pineapple processing wastewater showed that components like nitrites and carbonates can significantly impact the pollutant removal efficiency. []

Q8: How does EDDS contribute to the activation of peroxymonosulfate (PMS) in electrochemical advanced oxidation processes?

A8: EDDS forms a stable complex with iron (Fe), enhancing the redox cycle of Fe(III)-EDDS/Fe(II)-EDDS. This enhanced redox cycle effectively activates PMS, generating reactive oxygen species (ROS) like •OH, 1O2, and SO4•−, which are responsible for the degradation of organic pollutants. []

Q9: Have computational methods been employed to study the complexation of EDDS with metal ions?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the complexation of EDDS with various metal ions. These calculations provide insights into the stability, geometry, and electronic properties of the formed complexes. []

Q10: How does the structure of EDDS, compared to EDTA, contribute to its biodegradability?

A10: The presence of succinate groups in the EDDS molecule provides specific sites for enzymatic attack, facilitating its biodegradation. In contrast, EDTA lacks these susceptible sites, making it more resistant to biodegradation. []

Q11: What is the stability of EDDS under different pH conditions?

A11: The stability of EDDS can be influenced by pH. Studies have shown that the efficiency of EDDS in removing pollutants through photo-Fenton processes can vary depending on the pH, with optimal performance observed under specific pH ranges. [, , ]

Q12: Is EDDS considered a safer alternative to traditional chelating agents like EDTA in terms of environmental impact?

A12: EDDS is often considered a more environmentally friendly option due to its biodegradability. Studies have shown that it degrades faster in the environment than EDTA, reducing the risk of heavy metal mobilization and leaching. [, , , , ]

Q13: Which analytical techniques are commonly employed to quantify EDDS and heavy metal concentrations in environmental samples?

A13: Atomic Absorption Spectrometry (AAS) is widely used to determine heavy metal concentrations in various matrices, including plant tissues and soil extracts, in studies investigating EDDS-assisted phytoextraction. [, ]

Q14: What are the environmental advantages of using EDDS over traditional chelating agents like EDTA?

A14: EDDS offers several environmental advantages over EDTA, primarily due to its biodegradable nature. Studies have shown that EDDS degrades faster in the environment, minimizing the risk of persistent heavy metal complexes and potential leaching into groundwater. [, , , , ]

Q15: How does the solubility of EDDS in water compare to other chelating agents, and how does this affect its application?

A15: EDDS exhibits good solubility in water, which is a desirable property for its application in soil remediation and water treatment. This solubility facilitates the formation of complexes with heavy metal ions in solution, enhancing their removal from contaminated media. [, , ]

Q16: How does the biodegradability of EDDS compare to EDTA in different environmental conditions?

A16: EDDS generally demonstrates superior biodegradability compared to EDTA in various environmental conditions. Studies highlight that the presence of certain microorganisms and appropriate environmental factors accelerate the breakdown of EDDS, reducing its persistence in the environment. [, , , ]

Q17: Are there any other biodegradable chelating agents being explored as alternatives to EDDS for environmental remediation?

A17: Yes, researchers are investigating other biodegradable chelating agents like nitrilotriacetic acid (NTA) and citric acid (CA) as potential alternatives to EDDS. While these chelators show promise, their effectiveness can vary depending on the specific metal contaminant and environmental conditions. [, , ]

Q18: Are there any strategies to recover and recycle EDDS after its use in soil remediation or water treatment processes?

A18: Research on EDDS recycling is ongoing. Some studies explore the use of ion exchange resins to recover EDDS from treated solutions, allowing for its potential reuse and reducing the overall environmental footprint of remediation processes. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,5-Dihydroxyphenyl)methylamino]benzamide](/img/structure/B1679307.png)